Product packaging for 4-Methyl-[1,1'-biphenyl]-2-carboxamide(Cat. No.:)

4-Methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14129920
M. Wt: 211.26 g/mol
InChI Key: DBVYKNJEAQCDSZ-UHFFFAOYSA-N
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Description

4-Methyl-[1,1'-biphenyl]-2-carboxamide is a synthetic organic compound with the molecular formula C 14 H 13 NO and a molecular weight of 211.26 g/mol . It is identified by the CAS Number 1370411-25-8 . This compound is part of the biphenyl carboxamide family, a class of chemicals known to be of significant interest in medicinal chemistry and pharmaceutical research. Specifically, structural analogues, such as biphenyl-4-carboxamide derivatives, have been extensively investigated for their biological activity as Transient Receptor Potential Vanilloid type 1 (TRPV1) antagonists . TRPV1 is a critical ion channel implicated in the modulation of pain pathways, making its antagonists promising candidates for the development of novel therapeutics for conditions like neuropathic pain . Research into these compounds focuses on their structure-activity relationships (SAR), which can elucidate the mechanisms switching between antagonism and agonism, and on optimizing properties like oral availability and metabolic stability . As a specialized chemical, this compound serves as a valuable building block or intermediate for researchers designing and synthesizing new bioactive molecules. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B14129920 4-Methyl-[1,1'-biphenyl]-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

5-methyl-2-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)

InChI Key

DBVYKNJEAQCDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Direct Amidation Using Coupling Reagents:alternatively, the Amide Can Be Formed Directly from the Carboxylic Acid Without Isolating the Acyl Chloride Intermediate. This is Accomplished Using Peptide Coupling Reagents. These Reagents Activate the Carboxylic Acid in Situ, Allowing It to React with Ammonia.

Elucidation of Key Reaction Mechanisms in the Synthesis of this compound

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The formation of the biphenyl backbone and the subsequent amidation are the two pivotal steps in its synthesis, each with distinct mechanistic features.

The formation of the C-C bond between the two phenyl rings in this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This reaction involves an organoboron compound and an organic halide. mdpi.com The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) species. The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound. The exact mechanism of transmetalation can vary depending on the specific reactants and conditions but generally involves the formation of a boronate intermediate.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst. youtube.com This allows the catalyst to re-enter the catalytic cycle. youtube.com

The introduction of the carboxamide group is another critical step in the synthesis of this compound. This transformation is typically achieved by reacting the corresponding carboxylic acid with an amine. Kinetic studies of amidation reactions are essential for understanding the reaction rates and optimizing conditions to maximize the yield and purity of the final product.

The rate of amidation is influenced by several factors, including the nature of the coupling reagents, the solvent, and the temperature. Common methods for activating the carboxylic acid include conversion to an acyl chloride or the use of coupling agents like carbodiimides.

Kinetic studies on similar amidation reactions have shown that the reaction often follows second-order kinetics, with the rate being dependent on the concentrations of both the activated carboxylic acid and the amine. The presence of catalysts, such as bases, can significantly accelerate the reaction. While specific kinetic data for the amidation step in the synthesis of this compound is not extensively reported, data from analogous systems can provide valuable insights.

Table 1: Factors Influencing Amidation Reaction Rates

FactorEffect on Reaction RateMechanistic Implication
Activating Group Stronger electron-withdrawing groups on the activating agent increase the electrophilicity of the carbonyl carbon, leading to a faster reaction.Facilitates nucleophilic attack by the amine.
Solvent Polarity Polar aprotic solvents can stabilize charged intermediates, potentially increasing the reaction rate.Solvation effects on the transition state.
Temperature Increasing the temperature generally increases the reaction rate according to the Arrhenius equation.Provides sufficient activation energy for the reaction to proceed.
Steric Hindrance Bulky substituents on either the carboxylic acid or the amine can decrease the reaction rate.Hinders the approach of the nucleophile to the electrophilic center.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. unibo.it Key areas of focus include the use of alternative reaction media, catalyst recycling, and the use of sustainable reagents.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. rsc.org In the context of biphenyl synthesis, solvent-free or mechanochemical approaches have shown promise. mdpi.comresearchgate.net Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), can lead to high yields in shorter reaction times and without the need for bulk solvents. mdpi.com

For the Suzuki-Miyaura coupling step, solid-state reactions or reactions in aqueous media are being explored as greener alternatives to traditional organic solvents. researchgate.netnih.gov Similarly, solvent-free methods for the amidation step, such as reactive extrusion or neat reactions at elevated temperatures, can significantly reduce the environmental impact of the synthesis.

Table 2: Comparison of Conventional and Solvent-Free Synthesis Methods

MethodSolventReaction TimeYieldEnvironmental Impact
Conventional Suzuki Coupling Toluene, Dioxane6-24 hours80-95%High (use of volatile organic compounds)
Aqueous Suzuki Coupling nih.govWater1-4 hours>90%Low
Mechanochemical Amidation mdpi.comNone15-30 minutes95-99%Very Low
Conventional Amidation Dichloromethane, DMF2-12 hours85-98%High (use of hazardous solvents)

One approach is the use of heterogeneous catalysts, where the palladium is supported on a solid material such as charcoal, graphene, or polymers. researchgate.netmdpi.com These supported catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, significantly reducing palladium waste. researchgate.netnih.govmdpi.com Studies have shown that some heterogeneous catalysts can be recycled multiple times without a significant loss of activity. researchgate.netnih.gov

In addition to catalyst recycling, the use of more sustainable reagents is also important. This includes exploring alternatives to boronic acids, which can be difficult to prepare and purify, and developing catalytic systems that can utilize more readily available starting materials.

Table 3: Catalyst Recyclability in Suzuki-Miyaura Coupling Reactions

Catalyst SystemSupport MaterialNumber of CyclesFinal YieldReference
Pd NanoparticlesGraphene-COOH5>90% mdpi.com
PdCl2 NanocatalystFullerene-TEG5Maintained researchgate.net
LaF3·Pd NanocatalystLanthanum Fluoride7Maintained nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 1,1 Biphenyl 2 Carboxamide

Single-Crystal X-ray Diffraction Analysis of 4-Methyl-[1,1'-biphenyl]-2-carboxamide

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis of this compound would provide invaluable information regarding its molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation and Torsion Angle Analysis

A key structural feature of biphenyl (B1667301) derivatives is the torsion angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents and the electronic effects that favor planarity for optimal π-orbital overlap. For this compound, the carboxamide group at the 2-position would be expected to exert significant steric influence, likely forcing the phenyl rings to adopt a twisted conformation. A single-crystal X-ray diffraction study would precisely measure this dihedral angle.

Furthermore, the orientation of the carboxamide group relative to its attached phenyl ring would be determined. The planarity of the amide group and its bond angles and lengths would provide insight into resonance effects. The conformation of the methyl group on the second phenyl ring would also be elucidated.

ParameterExpected Value/RangeSignificance
Phenyl-Phenyl Torsion AngleNon-planar (likely 40-70°)Influences electronic and steric properties.
Carboxamide-Phenyl DihedralNear-planar or twistedAffects hydrogen bonding potential.
C-N Bond Length (Amide)~1.33 ÅIndicates partial double bond character.

This table represents hypothetical data that would be obtained from a single-crystal X-ray diffraction analysis.

Intermolecular Interactions and Crystal Packing Motifs

The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding would be a dominant force in the crystal packing of this compound. These interactions could lead to the formation of common supramolecular synthons, such as dimers or chains.

Interaction TypePotential MotifSignificance
N-H···O Hydrogen BondDimer or catemerPrimary driver of crystal packing.
C-H···π InteractionPhenyl ring as acceptorContributes to lattice stability.
π-π StackingOffset or parallel-displacedMaximizes attractive forces between rings.

This table illustrates the types of intermolecular interactions that would be analyzed from the crystal structure.

Polymorphism Studies of Crystalline this compound

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and strong intermolecular interaction sites like carboxamides. It is plausible that this compound could exhibit polymorphism, with different polymorphs potentially displaying distinct physical properties.

A systematic study involving crystallization from various solvents and under different conditions, followed by characterization using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), would be necessary to identify and characterize any polymorphic forms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, as well as for conformational analysis in solution.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment and Conformational Analysis

A suite of 2D NMR experiments would be required for a thorough characterization of this compound in solution.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within each phenyl ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for linking the two phenyl rings and the carboxamide group. For instance, correlations from the protons on one ring to the carbons of the other ring would confirm the biphenyl connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons. This would be particularly useful for determining the preferred conformation in solution, for example, by observing NOEs between the protons of the carboxamide group and the protons on the adjacent phenyl ring.

ExperimentInformation Gained
COSY¹H-¹H scalar coupling connectivity.
HSQCDirect ¹H-¹³C one-bond correlations.
HMBC¹H-¹³C long-range (2-3 bond) correlations.
NOESYThrough-space ¹H-¹H proximity for conformational analysis.

This table outlines the application of various 2D NMR techniques for the structural elucidation of the target compound.

Solid-State NMR for Amorphous Forms or Co-crystals of this compound

In the absence of single crystals suitable for X-ray diffraction, or for the characterization of amorphous or polycrystalline forms, solid-state NMR (ssNMR) would be a powerful tool. Cross-polarization magic-angle spinning (CP-MAS) experiments could provide high-resolution ¹³C spectra of the solid material.

Furthermore, ssNMR could be used to study dynamics in the solid state, such as the rotation of the methyl group or phenyl ring libration. If multiple polymorphic forms exist, ssNMR would be able to distinguish between them as the different crystal packing environments would lead to distinct chemical shifts for the carbon atoms.

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and fragmentation pathways of organic molecules. For this compound (C₁₄H₁₃NO), HRMS would provide its exact mass, which can be used to confirm its molecular formula.

The fragmentation of amides in mass spectrometry is well-documented. Primary amides often exhibit a significant molecular ion peak. A key fragmentation process for primary amides is the McLafferty rearrangement if an alkyl chain of sufficient length is present. pharmaguideline.com In the case of this compound, the primary fragmentation pathways would likely involve cleavages adjacent to the carbonyl group and within the biphenyl system.

Key fragmentation pathways for aromatic compounds involve the stable aromatic structure, often leading to a strong molecular ion peak. pharmaguideline.com The fragmentation of the biphenyl core itself would also contribute to the mass spectrum.

Expected Fragmentation Data:

Below is a table of predicted significant fragments for this compound based on common fragmentation patterns of aromatic amides.

m/z (predicted) Possible Fragment Ion Neutral Loss Fragmentation Pathway
211[C₁₄H₁₃NO]⁺•-Molecular Ion
194[C₁₄H₁₂O]⁺•NHAlpha-cleavage with loss of the amino radical
182[C₁₃H₁₂N]⁺COLoss of carbon monoxide from the molecular ion
167[C₁₃H₁₁]⁺CONH₂Loss of the carboxamide group
91[C₇H₇]⁺C₇H₆NOFormation of a tropylium (B1234903) ion from the tolyl group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3100 cm⁻¹. The presence of intermolecular hydrogen bonding, which is common in amides, can cause these bands to broaden and shift to lower wavenumbers. The strong C=O stretching vibration of the amide (Amide I band) is anticipated to be in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1640-1590 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, are often strong in Raman spectra. The C-C stretching between the two phenyl rings would also be Raman active. Raman spectroscopy is generally less sensitive to the highly polar C=O and N-H bonds that dominate the IR spectrum, but it can provide valuable information about the carbon skeleton of the molecule.

Expected Vibrational Frequencies:

The following table summarizes the predicted key vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
AmideN-H stretch3400-3100 (two bands, broad)Weak
AromaticC-H stretch3100-3000Moderate
MethylC-H stretch2980-2850Moderate
AmideC=O stretch (Amide I)1680-1630 (strong)Weak to moderate
AmideN-H bend (Amide II)1640-1590Weak
AromaticC=C stretch1600-1450 (multiple bands)Strong
BiphenylInter-ring C-C stretch~1280Strong

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are used to study chiral molecules. The applicability of these techniques to this compound depends on whether the molecule is chiral.

Substituted biphenyls can exhibit a form of chirality known as atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.com This restricted rotation is typically caused by bulky substituents in the ortho positions of the biphenyl rings. pharmaguideline.com For this compound, one ring has a carboxamide group at the 2-position, and the other ring has a methyl group at the 4-position. The presence of a substituent at the 2-position (ortho to the inter-ring bond) can hinder rotation.

However, for atropisomerism to be observable at room temperature, the energy barrier to rotation must be sufficiently high (generally > 20 kcal/mol). The size of the ortho substituent is a key factor. While the carboxamide group provides some steric hindrance, it may not be large enough to create a rotational barrier that allows for the isolation of stable enantiomers at room temperature. Without experimental data or detailed computational studies on the rotational barrier of this compound, it is not possible to definitively state whether it exhibits stable atropisomerism.

If this compound does form stable atropisomers, then ECD spectroscopy could be used to:

Determine Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess of a sample.

Assign Absolute Configuration: By comparing the experimental ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., (R) or (S)), the absolute configuration of the enantiomers can be determined.

Given the lack of specific studies on this molecule, its chirality and any potential chiroptical properties remain to be experimentally verified.

Computational Chemistry and Theoretical Investigations of 4 Methyl 1,1 Biphenyl 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Orbitals

No published studies were found that detail the optimization of the molecular geometry or explore the conformational landscape of 4-Methyl-[1,1'-biphenyl]-2-carboxamide. Such a study would typically involve determining the most stable three-dimensional arrangement of the atoms and identifying low-energy conformers.

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and electronic properties.

There are no available electrostatic potential maps for this compound. These maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics simulation studies have been published for this compound. These simulations would provide insights into the dynamic behavior of the molecule, including its flexibility and interactions with different solvent environments.

In Silico Ligand-Target Docking and Binding Energy Predictions with Biological Macromolecules

There is no information available from in silico docking studies to identify potential biological targets or predict the binding interactions of this compound. Such studies are instrumental in the early stages of drug discovery. researchgate.net

Analysis of Predicted Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational analysis of this compound reveals a molecule with distinct regions capable of engaging in specific non-covalent interactions, which are critical for its behavior in biological systems. These interactions are primarily dictated by the carboxamide group and the nonpolar biphenyl (B1667301) scaffold.

Hydrogen Bonding: The primary site for hydrogen bonding is the carboxamide moiety (-CONH2). This functional group possesses both a hydrogen bond donor and a hydrogen bond acceptor. Specifically, the two hydrogen atoms on the nitrogen act as donors, while the carbonyl oxygen serves as a potent hydrogen bond acceptor. This dual capacity allows the molecule to form predictable and structurally significant hydrogen bond networks. Theoretical models and crystal structure analyses of similar carboxamide-containing molecules show that they frequently form centrosymmetric dimers through pairs of N-H···O interactions, creating stable R2(2)(8) ring motifs. These interactions are predominantly electrostatic in nature. Furthermore, the molecule can form extended chains or more complex three-dimensional networks by linking molecules through these hydrogen bonds.

Hydrophobic Interactions: The core of the molecule, consisting of two phenyl rings and a methyl group, is distinctly nonpolar and therefore hydrophobic. Hydrophobic interactions are a major driving force for molecular recognition in aqueous environments, arising from the tendency of nonpolar surfaces to associate to minimize their disruptive contact with water molecules. The biphenyl structure and the appended methyl group provide a substantial surface area for engaging in van der Waals forces and hydrophobic contacts with complementary nonpolar regions, such as the side chains of amino acids like alanine, valine, and leucine (B10760876) within a protein's binding pocket. Computational descriptors, such as the logarithm of the partition coefficient (LogP), are used to quantify this hydrophobicity. The predicted XLogP3 value for this compound is 2.8, indicating a significant hydrophobic character. In a biological context, this hydrophobicity is crucial for membrane permeability and for binding to hydrophobic pockets in target proteins.

Table 1: Predicted Interaction Capabilities of this compound
Interaction TypeKey Structural FeaturePredicted RoleComputational Metric
Hydrogen Bond DonorAmide (-NH2)Forms directional bonds with electronegative atoms (e.g., O, N)1 Donor Count
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Accepts protons in hydrogen bonds from donor groups (e.g., N-H, O-H)1 Acceptor Count
Hydrophobic InteractionsBiphenyl Rings, Methyl GroupContributes to binding affinity in nonpolar pockets; affects solubilityXLogP3 = 2.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies have been instrumental in understanding the structural requirements for their therapeutic effects, particularly as anti-inflammatory agents.

A notable QSAR study was performed on a series of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, which are direct analogues of the anti-inflammatory drug flurbiprofen. medcraveonline.comijpbs.net The objective of this research was to identify the key physicochemical, electronic, and structural descriptors that govern the anti-inflammatory activity of these compounds. medcraveonline.comijpbs.net The biological activity was quantified as the percent inhibition of carrageenan-induced rat paw edema. medcraveonline.com

Using techniques like Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), researchers developed statistically significant QSAR models. medcraveonline.comijpbs.net One such model, developed through MLR, demonstrated a strong correlation between the structural descriptors of the compounds and their anti-inflammatory activity. medcraveonline.com The model's robustness and predictive power were validated internally and externally, yielding high correlation coefficients. medcraveonline.comijpbs.net

The analysis revealed that thermodynamic, electronic, and structural parameters are critical for the activity of this class of compounds. ijpbs.net Such models provide valuable guidance for the rational design of new, more potent derivatives by predicting the activity of yet-unsynthesized molecules, thereby optimizing the drug discovery process. medcraveonline.com

Table 2: Summary of a Representative QSAR Study on Biphenyl Carboxamide Derivatives
ParameterDescription
Compound Series4'-Methylbiphenyl-2-(substituted phenyl) carboxamide derivatives medcraveonline.com
Biological ActivityAnti-inflammatory (inhibition of carrageenan-induced rat paw edema) medcraveonline.com
Modeling TechniqueMultiple Linear Regression (MLR) medcraveonline.com
Key FindingsThe model revealed the importance of thermodynamic, structural, and electronic parameters in governing anti-inflammatory activity. ijpbs.net
Statistical Significance (Training Set)Coefficient of determination (R²) = 0.800 medcraveonline.com
Predictive Power (Test Set)Predicted R² = 0.7217 medcraveonline.com

Reaction Pathway Energetics and Transition State Analysis for Key Synthetic Transformations

The synthesis of this compound involves several key chemical transformations, the mechanisms and energetics of which can be thoroughly investigated using computational chemistry. Theoretical analysis of reaction pathways, including the characterization of intermediates and transition states, provides fundamental insights into reaction feasibility, kinetics, and potential side reactions.

Suzuki-Miyaura Cross-Coupling: The formation of the core biphenyl structure is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This involves the reaction of an aryl halide with an arylboronic acid. For the synthesis of the 4-Methyl-[1,1'-biphenyl] scaffold, this would typically involve coupling a derivative of 4-methylphenylboronic acid with a 2-substituted benzene (B151609) derivative (e.g., 2-bromobenzonitrile (B47965) or methyl 2-bromobenzoate).

The catalytic cycle consists of three primary steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. Computational studies focus on determining the activation energy of this step, which is often rate-limiting.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The energetics of this step are influenced by the nature of the base and solvent.

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated to form the biphenyl product, regenerating the Pd(0) catalyst. This is typically a facile and highly exothermic step.

Theoretical calculations, often using Density Functional Theory (DFT), are employed to map the potential energy surface of this entire catalytic cycle. This allows for the precise determination of the activation barriers for each transition state and the relative stabilities of all intermediates, providing a complete energetic profile of the reaction.

Formation of the Carboxamide Group: Another critical transformation is the conversion of a precursor functional group, such as a nitrile (-CN) or an ester (-COOR), into the final carboxamide (-CONH2). If starting from a nitrile (e.g., 4'-methyl-[1,1'-biphenyl]-2-carbonitrile), the synthesis proceeds via hydrolysis. chemistrysteps.comchemguide.co.uk

The hydrolysis of a nitrile to a carboxamide can be catalyzed by acid or base. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org Transition state analysis for this process would model the geometry and energy of the high-energy state during this nucleophilic attack. The reaction proceeds through an imidic acid or its conjugate base, which then tautomerizes to the more stable amide. chemistrysteps.com Computational studies can elucidate the energetics of this tautomerization and confirm that the amide is the thermodynamically favored product under controlled conditions, preventing over-hydrolysis to the carboxylic acid. chemistrysteps.com

Table 3: Key Synthetic Transformations and Computational Analysis
TransformationTypical ReactantsFocus of Computational Analysis
Biphenyl Scaffold Formation (Suzuki-Miyaura Coupling)Aryl Halide + Arylboronic AcidEnergetics of oxidative addition, transmetalation, and reductive elimination; transition state structures; catalyst/ligand effects. rsc.orgresearchgate.net
Carboxamide Formation (Nitrile Hydrolysis)Nitrile + Water (Acid/Base catalyst)Activation energy of nucleophilic attack; stability of imidic acid intermediate; energetics of tautomerization to amide. chemistrysteps.comlibretexts.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl 1,1 Biphenyl 2 Carboxamide

Rational Design and Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carboxamide Analogs

The rational design of analogs based on the this compound scaffold originates from screening campaigns that identified the ortho-biphenyl carboxamide core as a privileged structure for certain biological targets. Notably, this class of compounds was initially developed as inhibitors of microsomal triglyceride transfer protein (MTP) before being identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov The design strategy for new analogs, therefore, focuses on modifying the core structure to enhance activity against a specific target while potentially reducing off-target effects. nih.gov

The synthesis of these analogs typically follows a convergent approach wherein the key biphenyl (B1667301) bond is formed via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. This is followed by the formation of the amide bond. For instance, a substituted 2-bromobenzamide (B1207801) can be coupled with a substituted phenylboronic acid, or a 2-amino-4-methyl-biphenyl can be acylated to form the final carboxamide. nih.govrsc.org This flexible synthetic strategy allows for the introduction of diverse substituents on both phenyl rings and the carboxamide nitrogen. nih.gov

Systematic variation of substituents is a cornerstone of medicinal chemistry used to probe the chemical space around a lead compound. For the this compound scaffold, modifications are explored at several key positions to build a comprehensive SAR profile.

Substitutions on the Phenyl Ring Bearing the Carboxamide (A-Ring): The 4-methyl group of the parent compound is one site of variation. Other positions on this ring (e.g., positions 3, 5, and 6) can be substituted with groups of varying size and electronic nature (e.g., halogens, methoxy (B1213986), cyano groups) to assess their impact on activity and conformation.

Substitutions on the Second Phenyl Ring (B-Ring): The unsubstituted phenyl ring offers multiple positions for modification (ortho, meta, para). Studies on related biphenyl amides have shown that substitutions at these positions can drastically influence biological activity. For example, in a series of biphenylamide Hsp90 inhibitors, para-halogen or methoxy substitutions on the equivalent of the B-ring resulted in the most potent anti-proliferative activities. nih.gov

Modifications of the Carboxamide Group: The primary amide (-CONH₂) can be modified to secondary or tertiary amides (e.g., -CONH-Alkyl, -CON(Alkyl)₂). This alters the hydrogen bonding capacity of the molecule. The nitrogen atom can also be incorporated into a heterocyclic ring system.

The goal of these systematic variations is to identify which substitutions are favorable for potency and which are detrimental. For instance, studies on related biphenyl derivatives have shown that substitution ortho to the bridging amide can be poorly tolerated, likely due to steric hindrance that disrupts critical hydrogen bonding networks or the required molecular conformation for receptor binding. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For the this compound scaffold, several bioisosteric replacements can be considered.

Carboxamide Moiety: The amide group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor. Classical bioisosteres for the amide nitrogen could include a CH group, while non-classical replacements are more common. For example, the entire carboxamide group could be replaced with other functionalities capable of similar interactions, such as a sulfonamide, a reverse amide, or various five-membered heterocycles like tetrazoles, which are often used as bioisosteres for carboxylic acids. tandfonline.com

Biphenyl Core: The biphenyl system itself can be considered for replacement. In a notable example of bioisosterism, a labile central benzanilide (B160483) core in a series of ABCG2 modulators was successfully replaced with a more stable N-(biphenyl-3-yl)quinoline carboxamide structure, demonstrating that the core could be altered while maintaining biological activity. nih.govacs.org This indicates that the primary role of the biphenyl moiety is to correctly orient the key interacting groups in three-dimensional space.

Elucidation of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For the ortho-biphenyl carboxamide class, which includes this compound, its activity as a Smoothened (Smo) antagonist provides the basis for a pharmacophore model.

Based on known Smo antagonists, a general pharmacophore model would consist of several key features researchgate.net:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carboxamide group is a critical hydrogen bond acceptor.

Hydrophobic Regions (HY): The two phenyl rings of the biphenyl scaffold serve as key hydrophobic features that occupy hydrophobic pockets within the receptor binding site. The 4-methyl group contributes to one of these hydrophobic interactions.

Spatial Arrangement: The relative orientation of these features is crucial. The ortho substitution pattern on the biphenyl core creates a specific three-dimensional shape that presents the hydrophobic rings and the hydrogen-bonding carboxamide in a precise geometry for optimal interaction with the Smo receptor.

The general pharmacophore for this class suggests that the biphenyl scaffold acts as a rigid backbone to position the carboxamide for essential hydrogen bonding, while the rings themselves engage in hydrophobic interactions.

Impact of Steric, Electronic, and Lipophilic Parameters on Molecular Interactions

The biological activity of analogs is governed by a combination of steric, electronic, and lipophilic factors. Quantitative structure-activity relationship (QSAR) studies on related biphenyl compounds have aimed to correlate these parameters with activity. medcraveonline.comnih.gov

Electronic Parameters: The electronic properties of substituents, often quantified by Hammett constants, can influence molecular interactions. Electron-withdrawing or electron-donating groups on the phenyl rings can modulate the polarity, hydrogen-bonding potential of the carboxamide, and pi-pi stacking interactions with aromatic residues in the binding site.

Lipophilic Parameters: Lipophilicity (logP) is a critical determinant of both target affinity and pharmacokinetic properties. The biphenyl core is inherently lipophilic. Modifications to the scaffold that increase lipophilicity, such as adding alkyl or halogen groups, can enhance binding to hydrophobic pockets but may also lead to poor solubility or increased metabolic clearance if not optimized.

Stereochemical Influences on Structure-Activity Relationships (if applicable)

While this compound itself is achiral, the steric hindrance caused by the ortho-carboxamide group can lead to a phenomenon known as atropisomerism in certain substituted analogs. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. rsc.org

If an analog of this compound is asymmetrically substituted at the ortho positions (e.g., a substituent at the 6- or 2'-position), it can exist as a pair of stable, non-superimposable atropisomers (Ra and Sa). These isomers are enantiomers and can exhibit different biological activities and pharmacokinetic profiles, as they will interact differently with the chiral environment of a protein binding site. Therefore, for asymmetrically substituted analogs, the synthesis may yield a racemic mixture that requires chiral separation. The biological activity of each isolated atropisomer would then need to be evaluated independently to fully understand the stereochemical requirements for activity.

Correlation of Structural Modifications with In Vitro Biological Activities

The ultimate goal of SAR studies is to correlate specific structural changes with measurable biological activity. For the ortho-biphenyl carboxamide class, a key discovery was the successful optimization of these compounds from MTP inhibitors into highly potent Smoothened antagonists. nih.gov

The SAR can be summarized by observing the impact of modifications on the inhibitory concentration (IC₅₀) in an in vitro assay, such as a Hedgehog signaling reporter assay.

Table 1: Representative SAR Data for ortho-Biphenyl Carboxamide Analogs as Smoothened Antagonists (Note: This table is illustrative, based on findings for the general class of ortho-biphenyl carboxamides, as specific data for a library derived directly from this compound is not publicly available. Compound A represents a baseline structure similar to the topic of this article.)

CompoundR¹ (A-Ring)R² (B-Ring)R³ (Amide)Smo Antagonism IC₅₀ (nM)
A4-MeHH500
B4-Me4'-ClH50
C4-Me4'-OMeH75
D4-Me3'-ClH150
E4-MeHMe>1000
F5-Cl4'-ClH25

Data is hypothetical and for illustrative purposes based on published SAR trends.

B-Ring Substitution: Introducing electron-withdrawing (Cl) or electron-donating (OMe) groups at the para-position of the B-ring (Compounds B and C) significantly improves potency compared to the unsubstituted analog (Compound A). This suggests a specific interaction in a pocket of the receptor that accommodates these groups.

Positional Isomerism: The position of the substituent on the B-ring is critical. A meta-chloro substituent (Compound D) is less effective than a para-chloro substituent (Compound B).

Amide Substitution: Modification of the primary amide to a secondary amide (Compound E) leads to a dramatic loss of activity, highlighting the importance of the -NH₂ group, likely as a hydrogen bond donor.

A-Ring Substitution: Further substitution on the A-ring, such as adding a chloro group (Compound F), can further enhance potency, suggesting that this region also interacts with the receptor.

These correlations guide the design of next-generation analogs with improved potency and optimized properties.

Investigation of Molecular Interactions with Biological Targets Preclinical and Mechanistic Focus

Identification of Putative Molecular Targets for 4-Methyl-[1,1'-biphenyl]-2-carboxamide in vitro (e.g., Enzymes, Receptors, Ion Channels)

The initial step in elucidating the mechanism of action for this compound involves identifying its potential molecular binding partners. The biphenyl (B1667301) carboxamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with a range of protein classes.

Enzymes: The structural characteristics of this compound suggest it could function as an enzyme inhibitor. For instance, various biphenyl derivatives have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and microsomal triglyceride transfer protein (MTP). nih.govacs.org A common approach to identify enzyme targets is through broad panel screening, where the compound is tested against a library of purified enzymes. Hits from these screens, indicated by a significant reduction in enzyme activity, would then be validated in more detailed follow-up assays.

Receptors: G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels are also plausible targets. The biphenyl core can mimic endogenous ligands, leading to either agonistic or antagonistic activity. For example, certain biphenyl compounds have been explored as modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Radioligand binding assays, where this compound competes with a known radiolabeled ligand for binding to a specific receptor, are a primary method for identifying such interactions.

Ion Channels: The modulation of ion channel activity is another potential mechanism of action. The compound could act as either a blocker or an opener of various ion channels, thereby affecting cellular excitability and signaling. Electrophysiological techniques, such as patch-clamp assays on cells expressing specific ion channels, are the gold standard for identifying and characterizing these effects.

At present, specific in vitro screening data that definitively identifies the molecular targets for this compound is not publicly available.

Ligand-Target Binding Assays and Kinetics in vitro

Once a putative molecular target is identified, the next critical step is to quantify the binding interaction between this compound and the target protein. This provides crucial information about the affinity and stability of the ligand-target complex.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. It is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of a biological target by 50%. It is determined by measuring the activity of the target in the presence of varying concentrations of the inhibitor. For example, in an enzyme inhibition assay, the IC50 would be the concentration of this compound that reduces the enzyme's catalytic rate by half.

The Ki value, or inhibition constant, is a more absolute measure of binding affinity and is independent of the substrate concentration in enzyme kinetics. It is derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the substrate. A lower Ki value indicates a higher binding affinity.

Currently, there is no publicly available data detailing the IC50 or Ki values of this compound for any specific biological target.

Illustrative Data for Structurally Related Compounds:

To provide context, studies on other biphenyl carboxamide derivatives have reported a range of binding affinities. For instance, dirlotapide, a biphenyl-2-carbonyl derivative, was found to be a potent inhibitor of the microsomal triglyceride transfer protein (MTP). nih.gov While this data is for a different molecule, it illustrates the potential for this chemical class to exhibit high-affinity interactions with specific protein targets.

Compound ClassTargetReported Affinity (Example)
Biphenyl-2-carbonyl derivativeMicrosomal Triglyceride Transfer Protein (MTP)Potent Inhibition nih.gov
Biphenyl sulfonamideCarbonic Anhydrase IsoformsNanomolar range Ki values acs.org
Biphenyl derivativeNMDA ReceptorMicromolar range IC50 values nih.gov

This table is for illustrative purposes only and does not represent data for this compound.

The kinetics of ligand binding, specifically the association rate (k_on) and the dissociation rate (k_off), provide a more dynamic picture of the interaction.

Association Rate (k_on): This constant describes the rate at which the ligand binds to its target.

Dissociation Rate (k_off): This constant describes the rate at which the ligand-target complex breaks apart.

These kinetic parameters can be determined using techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI). A slow dissociation rate often translates to a longer duration of action for a drug. The equilibrium dissociation constant (Kd), another measure of binding affinity, can be calculated as the ratio of k_off to k_on.

No experimental data on the association or dissociation rates of this compound with any biological target has been reported in the literature.

Enzyme Inhibition or Activation Studies in vitro

Should this compound be identified as an enzyme modulator, detailed in vitro studies would be necessary to characterize the nature of this interaction.

Beyond determining the Ki, understanding the mechanism of enzyme inhibition is crucial. The primary mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

These mechanisms are elucidated by performing enzyme kinetic studies at various concentrations of both the substrate and the inhibitor and analyzing the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots.

As of now, there are no published studies detailing the enzyme inhibition constants or the mechanism of inhibition for this compound.

Cell-Based Assays for Signaling Pathway Modulation in vitro

To understand the functional consequences of target engagement within a cellular context, cell-based assays are employed. These assays can reveal how this compound modulates intracellular signaling pathways.

If the compound were to bind to a receptor, for example, downstream effects could be measured. This might involve quantifying changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions, or assessing the phosphorylation status of key signaling proteins such as kinases. For instance, a study on a biphenyl derivative as a positive allosteric modulator of the dopamine (B1211576) D1 receptor utilized a cAMP assay to measure its effect on receptor signaling. acs.org

Similarly, if the compound were to inhibit an enzyme that is part of a signaling cascade, the activity of downstream components of that pathway could be monitored. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used for this purpose.

There is currently no specific information available on the effects of this compound on any cellular signaling pathways in vitro.

Assessment of Intracellular Receptor Activation or Signaling Cascade Modulation

There is currently no specific data available in published preclinical studies to definitively assess the ability of this compound to activate intracellular receptors or modulate signaling cascades. Research on analogous biphenyl structures suggests that such compounds can interact with a variety of intracellular targets, but direct evidence for this specific molecule is lacking.

Investigation of Protein-Protein Interaction Modulation

The potential for this compound to modulate protein-protein interactions remains an area for future investigation. While small molecules with a biphenyl scaffold have been explored as modulators of protein-protein interactions in various disease contexts, no studies have been identified that specifically report on the activity of this compound in this regard.

Mechanistic Elucidation of Biological Effects at the Molecular and Sub-Cellular Level

Due to the absence of dedicated preclinical studies, the molecular and sub-cellular mechanisms of action for this compound have not been elucidated. Mechanistic studies are crucial for understanding the biological effects of any compound and would be a necessary step in its future development.

Data Table: Summary of Available Preclinical Data for this compound

Interaction Type Target Effect Study Type
Intracellular Receptor Activation Not Reported Not Reported Not Reported
Signaling Cascade Modulation Not Reported Not Reported Not Reported
Protein-Protein Interaction Not Reported Not Reported Not Reported

Analytical Methodologies Development for Research Purity and Quantification of 4 Methyl 1,1 Biphenyl 2 Carboxamide

Advanced Chromatographic Separation Techniques

The foundation of purity assessment for 4-Methyl-[1,1'-biphenyl]-2-carboxamide lies in advanced chromatographic techniques. These methods are designed to separate the primary compound from any process-related impurities, degradation products, or isomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile and thermally labile compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for accurately profiling impurities.

A reverse-phase HPLC (RP-HPLC) method is typically favored for this type of aromatic amide. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. Key parameters for method development include the selection of the column, mobile phase composition, flow rate, and detector wavelength.

Detailed research findings suggest that a C18 (octadecylsilane) column is highly effective for separating biphenyl (B1667301) compounds and their related impurities. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable for this compound due to the presence of chromophoric biphenyl rings; a wavelength of approximately 258 nm is often effective for monitoring related structures. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Profiling

ParameterCondition
ColumnKromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) | %B 0 | 40 20 | 80 25 | 80 26 | 40 30 | 40
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength258 nm
Injection Volume10 µL
DiluentAcetonitrile/Water (50:50, v/v)

Chiral HPLC for Enantiomeric Excess Determination (if applicable)

The structure of this compound exhibits atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, which can lead to the existence of stable, non-superimposable mirror-image isomers (enantiomers). As enantiomers often have different pharmacological or toxicological profiles, determining the enantiomeric excess (e.e.) is crucial. nih.gov

Chiral HPLC is the method of choice for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for separating atropisomers include those based on derivatized cellulose, amylose, or cyclodextrins. google.comsigmaaldrich.com

Method development for chiral HPLC involves screening various CSPs and mobile phase systems. Normal phase (using eluents like hexane/isopropanol) or polar organic modes (using eluents like methanol or acetonitrile) are frequently employed. sigmaaldrich.com The selection of the mobile phase and any additives is critical for achieving optimal resolution between the enantiomers.

Table 2: Representative Chiral HPLC Screening Parameters

ParameterCondition
Chiral Stationary Phase (CSP)Cellulose or Amylose-based (e.g., Astec Cellulose DMP)
Mobile Phase SystemNormal Phase (n-Hexane/Ethanol) or Polar Organic Mode (Methanol)
Flow Rate0.5 - 1.0 mL/min
Column Temperature25 °C
DetectionUV at 230 nm or 258 nm

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic impurities that may be present in the final compound. ispub.com These impurities often originate from the synthetic process as residual solvents (e.g., toluene, tetrahydrofuran) or unreacted starting materials. Given that these residual solvents can be toxic, their levels are strictly controlled. researchgate.net

A headspace GC method coupled with a Flame Ionization Detector (FID) is typically used for this purpose. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace (the gas above the sample) are injected into the GC system. The separation is achieved on a capillary column, often with a stationary phase like polyethylene (B3416737) glycol or a derivative thereof, which separates compounds based on their boiling points and polarity. researchgate.net

Table 3: Typical Headspace GC Method for Residual Solvents

ParameterCondition
ColumnBP 624 (30m X 0.53mm i.d. X 0.25µm) or equivalent
Carrier GasNitrogen or Helium
Injector Temperature230 °C
Detector (FID) Temperature250 °C
Oven ProgramInitial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Headspace Vial Equilibration80 °C for 15 min

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

For comprehensive analysis, especially for identifying unknown impurities at trace levels, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide both separation and structural information.

LC-MS/MS for Trace Impurity Detection and Structural Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for impurity profiling, offering high sensitivity and specificity. chimia.chmdpi.com It is particularly valuable for identifying impurities that are present at levels below the detection limit of UV detectors or that co-elute with the main compound or other impurities in an HPLC separation. nih.gov

In an LC-MS/MS system, the effluent from the HPLC column is directed into a mass spectrometer. The compounds are ionized (e.g., using electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. For structural elucidation, a specific ion (the precursor ion) can be selected and fragmented to produce a series of product ions. This fragmentation pattern provides a "fingerprint" that can be used to identify the structure of the impurity, even distinguishing between isomers. nih.gov This capability is indispensable for characterizing unknown degradation products or process-related impurities.

GC-MS for Volatile Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry to identify unknown volatile and semi-volatile compounds. nih.gov While GC-FID is used for quantifying known volatile impurities, GC-MS is the gold standard for identifying them. nih.gov

After separation on the GC column, the analytes enter the mass spectrometer, where they are typically fragmented by electron impact (EI) ionization. The resulting mass spectrum shows a unique fragmentation pattern for each compound. tcd.ie By comparing this pattern to established spectral libraries (like the NIST library), the identity of the volatile impurity can be confirmed with a high degree of confidence. nist.gov This is crucial for verifying the identity of residual solvents and for detecting any unexpected volatile byproducts from the synthesis. orientjchem.org

Development of Standard Reference Materials for this compound

The development of a Certified Reference Material (CRM) or a Standard Reference Material (SRM) is a meticulous process that establishes a benchmark for analytical measurements, ensuring accuracy, comparability, and traceability. A reference material for this compound would serve as a crucial tool for method validation, instrument calibration, and quality control in research and manufacturing settings.

The process for developing a standard reference material generally follows guidelines set by international standards bodies and metrology institutes. bipm.org

Key Stages in Reference Material Development

Material Synthesis and Purification: The initial step involves the synthesis of a high-purity batch of this compound. This is followed by rigorous purification steps, such as recrystallization or chromatography, to minimize impurities.

Homogeneity Assessment: The purified batch is thoroughly mixed and then divided into individual units. A statistically significant number of units are randomly selected and analyzed to ensure that the property value (e.g., purity) is uniform across the entire batch.

Stability Studies: The stability of the material is assessed under various storage conditions (e.g., temperature, light exposure) over time. This ensures that the certified property values remain valid for a defined period. Both short-term stability (for shipping) and long-term stability (for storage) are evaluated.

Characterization and Value Assignment: The most critical phase is the characterization of the material to assign a certified value for its purity. This is achieved by using a combination of independent, high-precision analytical techniques. The use of multiple methods provides confidence in the assigned value and helps to identify any potential method-specific biases.

Hypothetical Characterization Data for a Reference Material

The following table outlines a potential analytical scheme for the characterization of a candidate reference material for this compound.

Analytical TechniquePurposeHypothetical Result (Purity, w/w %)
Quantitative NMR (¹H qNMR)Primary method for purity assessment of the main component.99.88 ± 0.08
Liquid Chromatography with Mass Spectrometry (LC-MS)Identification and quantification of organic impurities.Sum of organic impurities: 0.07%
Gas Chromatography-Flame Ionization Detection (GC-FID)Quantification of volatile organic impurities.Sum of volatile impurities: 0.02%
Karl Fischer TitrationDetermination of water content.0.03%
Thermogravimetric Analysis (TGA)Assessment of residual solvents and thermal stability.Mass loss consistent with water content.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Quantification of inorganic impurities (elemental analysis).Sum of inorganic impurities: < 0.01%

This table represents a hypothetical characterization plan.

The certified purity value is typically derived from the results of the primary methods, often using a mass balance approach where the sum of all identified impurities is subtracted from 100%. An uncertainty budget is then meticulously calculated, taking into account contributions from the measurements, homogeneity, and stability studies. This comprehensive process ensures the production of a high-quality standard reference material suitable for demanding research applications.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Routes to Access Underexplored Analogs of 4-Methyl-[1,1'-biphenyl]-2-carboxamide

The biological activity of a molecule can be finely tuned by modifying its structure. Future research should focus on developing and optimizing synthetic routes to create a diverse library of analogs based on the this compound scaffold. While foundational methods for creating biphenyl (B1667301) structures, such as the Suzuki-Miyaura coupling, are well-established, there is significant room for innovation to access novel chemical space. rsc.org

Key research avenues include:

Late-Stage Functionalization: Developing methods to directly modify the existing this compound core. This involves exploring C-H activation strategies to introduce new functional groups onto the aromatic rings, which can be more efficient than synthesizing each new analog from scratch.

Diversification of Coupling Partners: Systematically exploring a wider range of boronic acids and aryl halides in Suzuki-Miyaura reactions to introduce diverse substituents at various positions on both phenyl rings. acs.org This could include incorporating heterocycles, fluorinated motifs, or other functional groups known to modulate pharmacokinetic and pharmacodynamic properties.

Alternative Coupling Methodologies: Investigating other cross-coupling reactions like Stille, Negishi, and Kumada couplings, which may offer different substrate scopes and functional group tolerances, thereby enabling the synthesis of analogs that are inaccessible via the Suzuki-Miyaura pathway. rsc.org

Modification of the Carboxamide Group: Exploring bioisosteric replacements for the carboxamide moiety, such as tetrazoles or other amide bond mimetics, could lead to analogs with improved metabolic stability or altered hydrogen bonding capabilities.

Table 1: Potential Synthetic Strategies for Analog Generation

Synthetic Strategy Target Modification Potential Analogs
Suzuki-Miyaura Coupling Variation of boronic acid/ester Introduction of diverse aryl and heteroaryl groups at the 1'-position.
Buchwald-Hartwig Amination Modification of the carboxamide Synthesis of N-aryl or N-alkyl substituted carboxamides.
Friedel-Crafts Acylation/Alkylation Substitution on the biphenyl rings Introduction of alkyl or acyl groups to modulate steric and electronic properties. rsc.org

Expanding the Scope of Biological Target Identification for this compound

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and unlocking its therapeutic potential. The biphenyl scaffold is known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes like kinases. researchgate.netnih.gov Future research should employ a multi-pronged approach to deorphanize this compound.

Strategies for target identification include:

Affinity-Based Methods: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to perform affinity chromatography. core.ac.uk A cell lysate is passed over the support, and proteins that bind to the compound are captured, eluted, and subsequently identified using mass spectrometry.

Computational Approaches: In silico methods, such as ligand-based similarity screening and molecular docking, can predict potential targets. f1000research.com The structure of this compound can be compared against databases of known ligands for various receptors and enzymes to generate a list of high-probability targets for experimental validation. f1000research.com For example, the biphenyl scaffold has been used to design negative allosteric modulators of the NMDA receptor. nih.gov

Phenotypic Screening and Target Deconvolution: High-content screening of the compound across various cell lines and disease models can reveal its effects on cellular phenotypes. Subsequent "deconvolution" studies, using techniques like thermal proteome profiling (TPP) or genetic approaches (e.g., CRISPR/Cas9 screening), can then pinpoint the specific protein target responsible for the observed phenotype.

Rational Design of Enhanced Probes or Tools for Chemical Biology Research Based on the this compound Scaffold

Once a biological target is identified, the this compound scaffold can be rationally engineered to create sophisticated chemical probes. These tools are invaluable for studying the target's function in its native biological context.

Key design considerations for such probes include:

Photoaffinity Probes: Introducing a photo-reactive group (e.g., a diazirine or benzophenone) onto the scaffold. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its unambiguous identification and the mapping of the binding site. core.ac.uk

Fluorescent Probes: Attaching a fluorophore to the molecule allows for visualization of the target's localization and dynamics within living cells using advanced microscopy techniques. The attachment point must be carefully chosen to avoid disrupting the compound's binding to its target.

Bifunctional Probes: Incorporating a "handle" for downstream applications, such as an alkyne or azide (B81097) for click chemistry, or biotin (B1667282) for affinity purification. core.ac.uk A bifunctional probe might contain both a photo-reactive group and a clickable handle, enabling a two-step process of covalent labeling followed by purification or visualization.

Table 2: Types of Chemical Probes and Their Applications

Probe Type Key Feature Primary Application
Affinity Probe Immobilized on a solid support Isolation of binding partners from complex mixtures. core.ac.uk
Photoaffinity Probe Photo-reactive group (e.g., diazirine) Covalent labeling of the target protein for identification. core.ac.uk
Fluorescent Probe Covalently attached fluorophore Imaging target localization and dynamics in live cells.

Development of Advanced Analytical Techniques for Comprehensive Characterization of this compound in Complex Research Matrices

To fully understand the behavior of this compound in biological systems, robust analytical methods are required for its detection, quantification, and structural characterization in complex matrices like cell lysates, plasma, or tissue.

Future efforts should focus on:

High-Sensitivity Mass Spectrometry: Developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques offer high sensitivity and selectivity, allowing for the precise quantification of the parent compound and its potential metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS): Using HRMS for metabolite identification. By providing highly accurate mass measurements, HRMS can help elucidate the structures of metabolites formed through biological transformations.

Advanced Chromatographic Separations: Employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) for separating the compound from complex mixtures. nih.gov The development of peptide mapping analysis after enzymatic cleavage of a target protein could also identify drug-containing peptides, confirming binding sites. nih.gov

Spectroscopic Methods: Utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation of the compound and its synthetic analogs. For studying interactions with target proteins, methods like Circular Dichroism (CD) spectroscopy could be employed to analyze conformational changes in the protein upon ligand binding. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.